![molecular formula C19H17O2PS B3058095 Diphenyl((phenylsulfinyl)methyl)phosphine oxide CAS No. 87762-75-2](/img/structure/B3058095.png)
Diphenyl((phenylsulfinyl)methyl)phosphine oxide
Overview
Description
Scientific Research Applications
Photoinduced Coupling Reactions
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TMDPO), a derivative, is primarily used as a radical initiator in macromolecular chemistry. It has been applied in synthetic organic chemistry for phosphorus sourcing in reactions with heteroatom-heteroatom bond compounds under photoirradiation. This leads to the successful synthesis of thio- or selenophosphinates and thio- or selenoesters through cross-coupling reactions with disulfides or diselenides (Sato et al., 2017).
Synthesis of Ketones and Enones
Sulphenylated phosphine oxides, easily prepared from compounds like triphenylphosphine and diphenyl disulphide, can form anions acting as acyl anion equivalents. These react with aldehydes and ketones to yield vinyl sulphides, which can be hydrolysed to carbonyl compounds. This method has scope for the synthesis of enone precursors and demonstrates both scope and limitations in this domain (Grayson & Warren, 1977).
Acyl Anion Equivalent in Synthesis
Diphenyl(phenylthiomethyl)phosphine oxide is used as an acyl anion equivalent in synthesizing vinyl sulfides. It is not commercially available but can be prepared through specific reactions like the Arbusov reaction and has solubility in common organic solvents (Clarke & Warren, 2003).
Electrophilic Cyclization Reactions
Studies have shown the preparation of derivatives like diphenyl 3-methyl-penta-1,2,4-trienyl phosphine oxide via sigmatropic rearrangement. These derivatives are used in electrophilic cyclization reactions forming heterocyclic or highly unsaturated compounds, highlighting their utility in organic synthesis (Ivanov & Christov, 2012; 2013).
Reaction with Singlet Oxygen
Arylphosphines, including tris(methoxyphenyl)phosphine, react with singlet oxygen. In certain conditions, this leads to preferred intramolecular rearrangement forming phenyl diphenyl phosphinate, highlighting a unique reactivity pattern (Gao et al., 2001).
Phosphinic and Phosphinothioic Anhydrides Formation
The oxidation of compounds like tetraphenyldiphosphine dioxide and diphosphine disulfides with peroxybenzoic acid yields products like diphenylphosphinic anhydride and corresponding phosphinothioic anhydrides. These reactions demonstrate their utility in anhydrides formation, crucial in synthetic chemistry (Emoto, Okazaki, & Inamoto, 1973).
properties
IUPAC Name |
[benzenesulfinylmethyl(phenyl)phosphoryl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17O2PS/c20-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-23(21)19-14-8-3-9-15-19/h1-15H,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVSZUULZFOLFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CS(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17O2PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455212 | |
Record name | Phosphine oxide, diphenyl(phenylsulfinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl((phenylsulfinyl)methyl)phosphine oxide | |
CAS RN |
87762-75-2 | |
Record name | Phosphine oxide, diphenyl(phenylsulfinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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